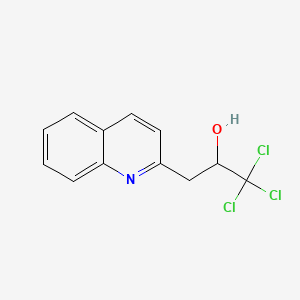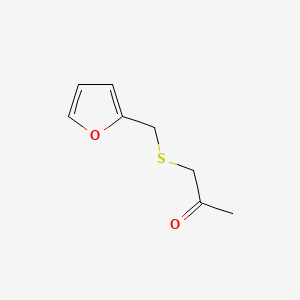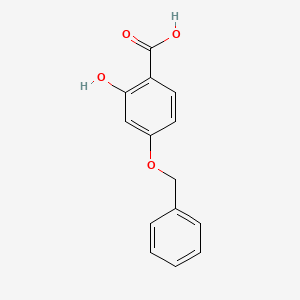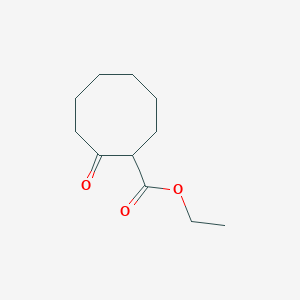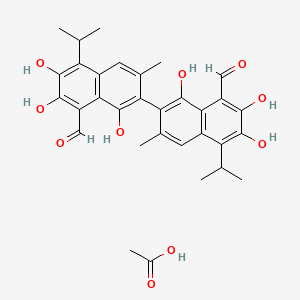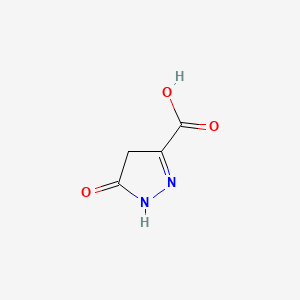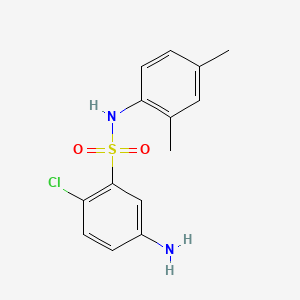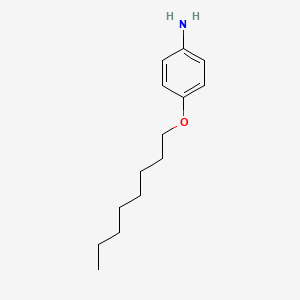
Benzenamine, 4-(octyloxy)-
説明
The provided papers do not directly discuss "Benzenamine, 4-(octyloxy)-", but they do provide insights into related chemical structures and their properties. By analyzing the papers, we can infer some general characteristics that may be applicable to "Benzenamine, 4-(octyloxy)-".
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can produce a variety of byproducts. For example, the synthesis of an octa-armed 24-membered cyclic octaamine was achieved through reductive amination and reduction of a dimeric macrocycle byproduct . While this does not directly describe the synthesis of "Benzenamine, 4-(octyloxy)-", it exemplifies the type of synthetic strategies that might be employed in its production.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their physical and chemical properties. The papers discuss various molecular structures, such as the supramolecular architecture based on 4,4′-methylene-bis(benzenamine) , and the crystal structure of complexes with cobalt(II) and zinc(II) . These studies highlight the importance of molecular interactions, such as hydrogen bonding and coordination to metal centers, which are likely relevant to the structure of "Benzenamine, 4-(octyloxy)-".
Chemical Reactions Analysis
Chemical reactions involving aromatic compounds can lead to a wide range of products. For instance, the synthesis of 4H-1,2-benzoxazines with electron-withdrawing substituents on the benzene ring demonstrates the reactivity of such systems . Although "Benzenamine, 4-(octyloxy)-" is not specifically mentioned, the principles of aromatic substitution reactions are likely pertinent to its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are influenced by their molecular structure. The study of octyl and decyl members of a homologous series revealed insights into phase transitions, molecular lengths, and tilt angles in different phases . These findings can provide a general understanding of how alkyl chain length and molecular conformation affect the properties of "Benzenamine, 4-(octyloxy)-".
将来の方向性
One paper suggests that Benzenamine, or its derivatives, have significant inhibitory effects on the development, aflatoxin biosynthesis, and virulence of Aspergillus flavus, a pathogenic fungus . This indicates that Benzenamine and its derivatives could have potential applications in preventing aflatoxin contamination .
作用機序
Mode of Action
At the molecular level, 4-Octyloxyaniline interacts with other reagents to form new carbon-carbon or carbon-nitrogen bonds . This allows for the creation of complex organic structures. Its mechanism of action involves participating in chemical reactions that lead to the formation of diverse organic compounds .
Result of Action
The molecular and cellular effects of 4-Octyloxyaniline’s action are largely dependent on the specific reactions it participates in. By forming new bonds with other reagents, it contributes to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 4-Octyloxyaniline can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals in the reaction environment. For instance, its boiling point is 336 °C (lit.) and its melting point is 35-39 °C (lit.) , indicating that it is stable under a wide range of temperatures.
特性
IUPAC Name |
4-octoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYGZCHBIGKPGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068203 | |
| Record name | Benzenamine, 4-(octyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39905-45-8 | |
| Record name | 4-(Octyloxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39905-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(octyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039905458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(octyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-(octyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Octyloxy)benzenamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the electronic structure of 4-Octyloxyaniline in material science?
A1: The electronic structure of 4-Octyloxyaniline, particularly its π → π and n → π transitions, plays a crucial role in its optical properties. These transitions, occurring within the rigid core of the molecule, are responsible for its absorption bands around 298 nm and 379 nm respectively []. This understanding is vital for applications in areas like liquid crystals and optoelectronics. For instance, N,N-(terephthalylidene) bis (4-octyloxyaniline) (TBO10A), a liquid crystal incorporating 4-Octyloxyaniline, exhibits these optical properties due to the presence of this moiety [].
Q2: How does the molecular structure of 4-Octyloxyaniline-based compounds influence their liquid crystalline properties?
A2: The presence of the octyloxy chain in 4-Octyloxyaniline significantly influences the liquid crystalline properties of derivatives. For example, in the series of N-(p-alkoxybenzylidene)-2-methyl-4-octyloxyanilines, the length of the alkoxy chain (including the octyloxy group) directly impacts the temperature range at which nematic behavior is observed []. This highlights the role of molecular structure in tuning the liquid crystalline properties of these materials.
Q3: Can thin films of 4-Octyloxyaniline derivatives undergo structural changes upon heating?
A3: Yes, thin films of diacetylene compounds containing 4-Octyloxyaniline, like N-[4′-(5″-hydroxypenta-1″,3″-diynyl)-benzylidene]-4-octyloxyaniline, can exhibit significant changes in their electronic absorption spectra upon heating above 100 °C []. This change is attributed to modifications in molecular aggregation within the film, as confirmed by X-ray diffraction patterns [].
Q4: Are there any applications of 4-Octyloxyaniline in bioimaging?
A4: Yes, 4-Octyloxyaniline can be utilized in the development of dual-color-emitting carbon nanodots (CNDs) for bioimaging applications []. By modifying the surface of CNDs with 4-Octyloxyaniline, researchers can create materials capable of emitting two distinct colors, enabling dual-color bioimaging both in vitro and in vivo []. This demonstrates the potential of 4-Octyloxyaniline in advanced imaging techniques.
Q5: What spectroscopic techniques are commonly used to characterize 4-Octyloxyaniline and its derivatives?
A5: Various spectroscopic techniques are employed for the characterization of 4-Octyloxyaniline and its derivatives. These include:
- Ultraviolet-visible spectrophotometry: This technique is used to study the electronic transitions within the molecule, providing information about its absorption properties [, ].
- Photoluminescence (PL) spectroscopy: PL spectroscopy helps analyze the light emitted by the molecule after excitation, offering insights into its electronic structure and excited state properties [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 13C NMR, is utilized to investigate molecular ordering, dynamics, and structural features [].
- Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the compound [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



